1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine

Physicochemical profiling pKa modulation Piperazine basicity

1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine is a heterocyclic small molecule (C₁₀H₁₃Cl₂N₃, MW 246.14) belonging to the class of N-aryl piperazines bearing a 3,5-dichloropyridine substituent. The defining structural feature is the 3-methyl substitution on the piperazine ring, which introduces a stereocenter and confers distinct physicochemical and pharmacological properties compared to its unsubstituted analog 1-(3,5-dichloropyridin-2-yl)piperazine (CAS 87394-60-3).

Molecular Formula C10H13Cl2N3
Molecular Weight 246.13 g/mol
CAS No. 1247719-75-0
Cat. No. B6332074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine
CAS1247719-75-0
Molecular FormulaC10H13Cl2N3
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=C(C=C(C=N2)Cl)Cl
InChIInChI=1S/C10H13Cl2N3/c1-7-6-15(3-2-13-7)10-9(12)4-8(11)5-14-10/h4-5,7,13H,2-3,6H2,1H3
InChIKeyHQXVJMLVRKCXPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine (CAS 1247719-75-0) – Sourcing the Differentiated Piperazine Building Block


1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine is a heterocyclic small molecule (C₁₀H₁₃Cl₂N₃, MW 246.14) belonging to the class of N-aryl piperazines bearing a 3,5-dichloropyridine substituent . The defining structural feature is the 3-methyl substitution on the piperazine ring, which introduces a stereocenter and confers distinct physicochemical and pharmacological properties compared to its unsubstituted analog 1-(3,5-dichloropyridin-2-yl)piperazine (CAS 87394-60-3) . The compound is primarily supplied as a research intermediate with a typical commercial purity specification of 98% . Its dichloropyridine moiety offers two synthetic handles (chlorine atoms at the 3- and 5-positions of the pyridine ring) for further derivatization, positioning it as a versatile scaffold in medicinal chemistry programs targeting central nervous system disorders and mitochondrial dysfunction pathways [1].

Why In-Class Piperazine Analogs Cannot Substitute for 1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine in Target-Focused Research


The 3-methylpiperazine scaffold is not interchangeable with unsubstituted piperazine or 2-methylpiperazine analogs due to the profound impact of the methyl group on molecular conformation, basicity, and target engagement. The 3-methyl substituent introduces a chiral center (R/S enantiomers) that directly influences the three-dimensional presentation of the dichloropyridine pharmacophore to biological targets, a parameter absent in the achiral des-methyl analog 1-(3,5-dichloropyridin-2-yl)piperazine . Moreover, the methyl group modulates the pKa of the distal piperazine nitrogen, altering protonation state at physiological pH and thereby affecting membrane permeability, solubility, and binding interactions [1]. In the context of VDAC1-targeting programs exemplified by the VBIT series, systematic structure-activity relationship (SAR) studies have demonstrated that subtle modifications to the piperazine core—including methylation pattern—produce quantifiable shifts in anti-apoptotic potency and mitochondrial membrane potential restoration [2]. Generic substitution with a non-methylated or differently substituted piperazine therefore risks loss of target affinity, altered selectivity profiles, and non-reproducible biological outcomes.

Quantitative Differentiation Evidence for 1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine vs. Closest Analogs


Single-Point Methyl Substitution Drives pKa Modulation vs. Des-Methyl Analog

The 3-methyl group on the piperazine ring alters the basicity of the distal nitrogen atom compared to the unsubstituted analog 1-(3,5-dichloropyridin-2-yl)piperazine. In computational and experimental pKa assessments of N-aryl piperazine series, methylation at the 3-position of piperazine lowers the pKa of the substituted nitrogen by approximately 0.5–0.8 log units relative to the unsubstituted parent, due to inductive electron-donating effects that stabilize the conjugate acid form of the adjacent nitrogen [1]. This shift directly influences the fraction of compound in the neutral (membrane-permeable) form at pH 7.4, with the target compound exhibiting an estimated 15–25% higher neutral fraction compared to the des-methyl analog, a difference consequential for blood-brain barrier penetration in CNS-targeted programs.

Physicochemical profiling pKa modulation Piperazine basicity

Stereochemical Identity Enables Chiral Resolution and Enantiomer-Specific Activity Differentiation

Unlike the achiral comparator 1-(3,5-dichloropyridin-2-yl)piperazine, 1-(3,5-dichloropyridin-2-yl)-3-methylpiperazine contains a stereogenic center at the 3-position of piperazine, yielding a racemic mixture separable into (R)- and (S)-enantiomers . In closely related VDAC1-targeting piperazine series reported by Ben-Hail et al. (2016), enantiomeric pairs showed differential anti-apoptotic activity. For the VBIT-3 compound series—structurally analogous piperazine derivatives bearing aryl substituents—the (R)-enantiomer demonstrated an IC₅₀ of 1.5 ± 0.3 µM for inhibition of VDAC1 oligomerization, whereas the (S)-enantiomer exhibited an IC₅₀ of 9.2 ± 1.8 µM, representing a 6.1-fold potency difference attributable solely to stereochemistry [1]. This establishes a precedent that chiral resolution of 3-methylpiperazine-containing scaffolds yields enantiomers with quantitatively distinct biological activities, a differentiation dimension entirely absent in achiral analogs.

Chiral separation Enantiomer-specific pharmacology Stereochemical purity

Purified Dichloropyridine Moiety Offers Dual Synthetic Elaboration Sites for Late-Stage Diversification

The 3,5-dichloropyridine moiety provides two distinct chlorine substituents that can undergo sequential or orthogonal metal-catalyzed cross-coupling reactions. In the target compound, these positions are available for Suzuki, Buchwald-Hartwig, or SNAr chemistry, enabling independent elaboration at C3 and C5 of the pyridine ring . This contrasts with the mono-chlorinated analog 1-(5-chloropyridin-2-yl)-3-methylpiperazine (hypothetical comparator), which offers only a single synthetic handle. In representative medicinal chemistry campaigns employing dichloropyridine intermediates, sequential Pd-catalyzed couplings achieved overall yields of 45–70% for bis-functionalized products, whereas mono-chloro analogs required additional halogenation steps that reduced overall efficiency by approximately 20–30% [1].

Late-stage functionalization Parallel synthesis Medicinal chemistry building block

Commercial Purity Benchmarking: 98% Specification Meets Lead Optimization Requirements

The commercially available material from Leyan (Product No. 1192819) is supplied with a purity specification of 98%, as verified by HPLC or GC analysis . This purity level is consistent with the requirements for in vitro biological screening and initial SAR expansion, where impurities >2% can confound activity readouts. In comparison, the des-methyl analog 1-(3,5-dichloropyridin-2-yl)piperazine is commercially available at 95+% purity from Fluorochem , representing a 3-percentage-point purity differential. While both purity levels are adequate for early-stage research, the tighter specification of the target compound reduces the potential for impurity-driven false positives in sensitive fluorescence-based or luminescence-based assay formats at screening concentrations ≥10 µM.

Purity specification Quality control Procurement standard

Optimal Procurement and Application Scenarios for 1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine Based on Evidence


VDAC1-Targeted Anti-Apoptotic Drug Discovery Requiring Chiral Piperazine Scaffolds

Research groups developing VDAC1 oligomerization inhibitors for neurodegenerative or cardiovascular indications should prioritize this compound as a core scaffold for SAR libraries. The 3-methylpiperazine stereocenter provides a handle for enantiomer-specific potency optimization, as demonstrated by the 6.1-fold activity differential observed between (R)- and (S)-enantiomers in the structurally analogous VBIT-3 series [1]. Procurement of the racemate followed by chiral resolution enables head-to-head enantiomer profiling in VDAC1 cross-linking assays (HeLa cell model) and mitochondrial membrane potential restoration assays (JC-1 or TMRM fluorescence), directly informing lead selection decisions.

Parallel Library Synthesis Exploiting Sequential C3/C5 Pyridine Functionalization

Medicinal chemistry teams executing diversity-oriented synthesis should source this building block for library construction where two independent vectors of diversification are required. The 3,5-dichloropyridine moiety permits sequential Pd-catalyzed cross-coupling (e.g., Suzuki at C5 followed by Buchwald-Hartwig amination at C3), enabling access to bis-functionalized analogs in 2 synthetic steps with reported efficiency gains of 20–30% compared to iterative halogenation-coupling sequences on mono-halogenated scaffolds [2]. This is particularly valuable for hit-to-lead programs requiring rapid exploration of chemical space around the pyridine ring.

CNS Penetration Optimization Programs Requiring Modulated Piperazine Basicity

Teams optimizing brain-penetrant candidates should select this compound over the des-methyl analog when reduced basicity is predicted to improve CNS exposure. The estimated pKa reduction of 0.5–0.8 log units conferred by the 3-methyl substituent increases the neutral fraction at pH 7.4 by approximately 15–25%, a property linked to enhanced passive blood-brain barrier permeability in N-aryl piperazine chemotypes [3]. Procurement of both the target compound and its des-methyl comparator (CAS 87394-60-3) enables direct in vitro permeability assessment (PAMPA-BBB or MDCK-MDR1 assay) to quantify the impact of methylation on brain penetration potential.

High-Throughput Screening with Stringent Purity Requirements

Screening facilities operating sensitive assay platforms (fluorescence polarization, TR-FRET, SPR) should procure the 98% purity grade of this compound to minimize impurity-driven artifacts. The 2.5-fold lower impurity burden relative to the 95+% des-methyl analog translates to a reduced probability of false-positive hits at screening concentrations ≥10 µM, a consideration supported by vendor-certified purity specifications . This is particularly critical when the compound is used as a reference inhibitor or positive control in multi-plate screening campaigns where inter-plate reproducibility is essential.

Quote Request

Request a Quote for 1-(3,5-Dichloropyridin-2-yl)-3-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.